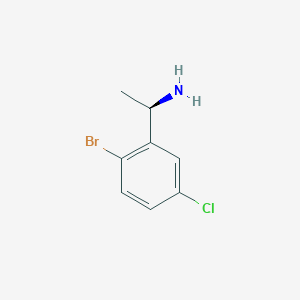
4-(3-Methoxyphenyl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxyphenyl)butan-2-amine is a chemical compound with the molecular formula C11H17NO. It belongs to the class of substituted phenethylamines and is structurally related to the neurotransmitter dopamine. The compound is characterized by the presence of two methoxy (OCH~3~) groups on the phenethylamine backbone.
准备方法
Synthetic Routes: The synthetic preparation of 4-(3-Methoxyphenyl)butan-2-amine involves several steps. One common synthetic route includes the following reactions:
Alkylation of Phenethylamine Derivative: Starting with a phenethylamine derivative (such as 3,4-dimethoxyphenethylamine), alkylation occurs at the α-carbon position using an appropriate alkyl halide or alkylating agent.
Reductive Amination: The alkylation product undergoes reductive amination using a reducing agent (e.g., sodium cyanoborohydride) and an amine source (e.g., methylamine).
Purification and Isolation: The resulting this compound is purified and isolated.
Industrial Production: Industrial-scale production methods are not widely documented, but the compound can be synthesized in laboratories using the above synthetic routes.
化学反应分析
4-(3-Methoxyphenyl)butan-2-amine can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or other oxidized products.
Reduction: Reduction of the carbonyl group can yield secondary amines.
Substitution: Substitution reactions may occur at the aromatic ring or the amino group.
Common reagents and conditions depend on the specific reaction type and functional groups involved.
科学研究应用
Chemistry::
Precursor: Used as a precursor in the synthesis of other compounds.
Pharmaceutical Research: Investigated for potential drug development due to its structural similarity to dopamine.
Neurotransmitter Analog: Studied for its effects on neurotransmitter systems.
Receptor Binding Studies: Used in binding studies to explore interactions with receptors.
Chemical Intermediates: Employed in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The exact mechanism of action for 4-(3-Methoxyphenyl)butan-2-amine remains an area of ongoing research. It likely interacts with receptors in the central nervous system, affecting neurotransmission and cellular signaling pathways.
相似化合物的比较
4-(3-Methoxyphenyl)butan-2-amine shares structural features with other phenethylamines, including:
3,4-Dimethoxyphenethylamine (DMPEA): A close structural analogue.
Dopamine: The endogenous neurotransmitter it resembles.
its unique combination of methoxy groups distinguishes it from these related compounds.
Remember that further research and experimental evidence are essential to fully understand the compound’s properties and applications.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
4-(3-methoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-5,8-9H,6-7,12H2,1-2H3 |
InChI 键 |
KZECXEYLEYCQJH-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC(=CC=C1)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Bromo-2-chlorophenyl)methyl]piperazine](/img/structure/B13541753.png)

![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)






![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)


